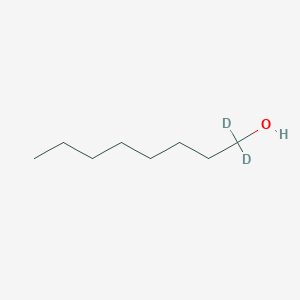
1-Octanol-1,1-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octanol-d2 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of 1-octanol-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octanol-d2 undergoes various chemical reactions, including:
Oxidation: 1-Octanol-d2 can be oxidized to form 1-octanal-d2 and further to 1-octanoic acid-d2.
Reduction: It can be reduced to form octane-d2.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: 1-Octanal-d2, 1-octanoic acid-d2.
Reduction: Octane-d2.
Substitution: 1-bromooctane-d2, 1-chlorooctane-d2.
Applications De Recherche Scientifique
1-Octanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals
Mécanisme D'action
The mechanism by which 1-octanol-d2 exerts its effects is primarily through its interaction with biological membranes and proteins. It can modulate the activity of ion channels and receptors, influencing cellular signaling pathways. For example, 1-octanol-d2 has been shown to inhibit T-type calcium channels, affecting neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
1-Octanol: The non-deuterated form, commonly used in similar applications but lacks the unique properties of deuterium.
2-Octanol: An isomer with different physical and chemical properties.
3-Octanol: Another isomer with distinct reactivity and applications.
Uniqueness of 1-Octanol-d2: 1-Octanol-d2 is unique due to the presence of deuterium, which provides advantages in tracing and studying reaction mechanisms. The deuterium atoms make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic labeling helps in distinguishing between different molecular species .
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
132.24 g/mol |
Nom IUPAC |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
Clé InChI |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCC)O |
SMILES canonique |
CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


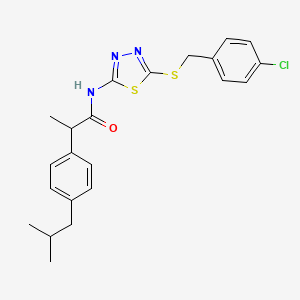
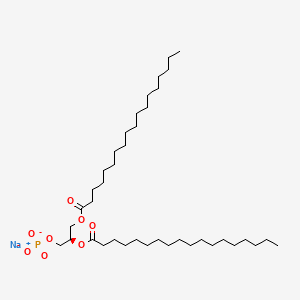
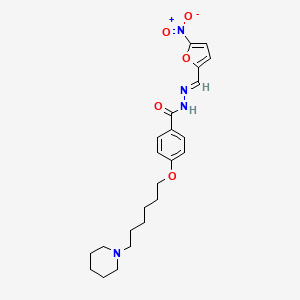
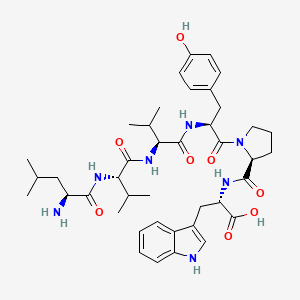
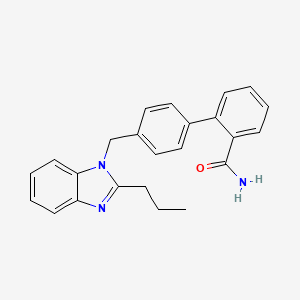
![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)

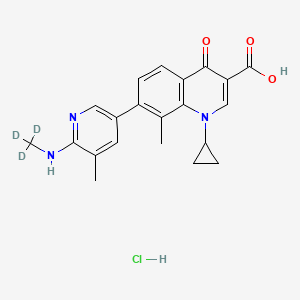
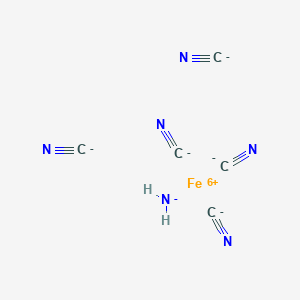
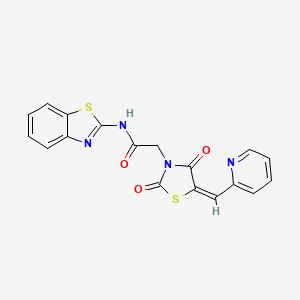
![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
